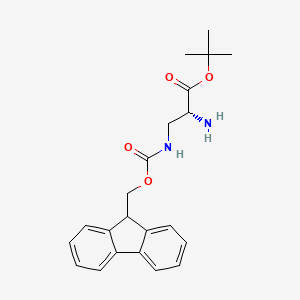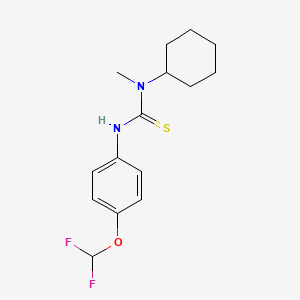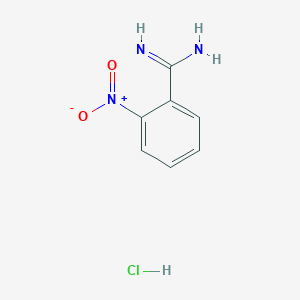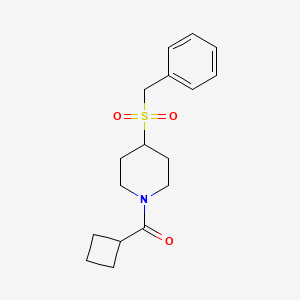![molecular formula C14H12ClNO4S B2619807 N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine CAS No. 92290-91-0](/img/structure/B2619807.png)
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine” is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 325.77 . The IUPAC name for this compound is {[(4-chlorophenyl)sulfonyl]anilino}acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)CCNS(=O)(=O)c1ccc(Cl)cc1 . The InChI code for this compound is 1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 325.77 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Applications De Recherche Scientifique
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine has been used in a variety of scientific research applications. It has been used in the synthesis of peptide-based drugs, as a chiral building block for the synthesis of complex molecules, and as an intermediate in the synthesis of other amino acids. It has also been used to study the structure and function of proteins, as well as in the development of new drugs.
Mécanisme D'action
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine acts as a potent inhibitor of the enzyme serine protease. It binds to the active site of the enzyme, blocking the binding of the substrate, and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are involved in a variety of physiological processes, including inflammation, blood clotting, and apoptosis. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol 3-kinase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly stable in a variety of solvents. It is also a highly versatile molecule, with a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be used in an organic solvent. In addition, it is not as potent as some other inhibitors, so it may not be suitable for use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine in scientific research. It could be used to develop more potent inhibitors of serine proteases, as well as other enzymes. It could also be used in the development of more effective peptide-based drugs. Additionally, it could be used to study the structure and function of proteins, as well as in the development of new drugs. Finally, it could be used in the synthesis of more complex molecules, such as peptides and proteins.
Méthodes De Synthèse
N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine is most commonly synthesized using a two-step process. The first step involves the formation of an imino-ether by reacting 4-chlorobenzaldehyde and N-phenylglycine in the presence of sodium hydroxide and a suitable solvent. The second step involves the reaction of the imino-ether with chlorosulfonic acid to form this compound.
Propriétés
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVERQDFUUGRBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)
![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619734.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)
![N-[(2S,3R)-2-(4-Methylphenyl)oxan-3-yl]oxirane-2-carboxamide](/img/structure/B2619736.png)

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2619739.png)
![2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2619740.png)
![6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2619742.png)

